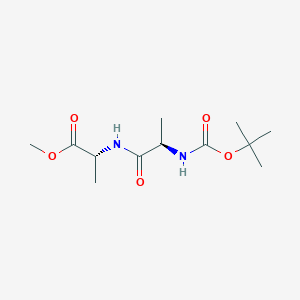

(R)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)propanoate

Descripción

®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Propiedades

IUPAC Name |

methyl (2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPOGQDZNCNLK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704271 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-D-alanyl-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59602-19-6 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-D-alanyl-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of the Amino Group

- Reagents and Conditions: The amino group of the starting amino acid is protected by reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

- Solvent: Typically carried out in anhydrous dichloromethane.

- Temperature: Low temperatures (0°C to room temperature) to minimize side reactions.

- Purpose: Boc protection imparts stability to the amino group under acidic conditions and prevents undesired reactions during subsequent steps.

Esterification to Form the Methyl Ester

- Reagents: Methanol is used as the alcohol source, with strong acid catalysts like sulfuric acid or hydrochloric acid.

- Process: The carboxylic acid group is converted to the methyl ester via acid-catalyzed esterification.

- Conditions: Reflux or controlled heating conditions to drive the reaction to completion.

Amide Bond Formation

- Coupling Reagents: Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with additives like 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for amide bond formation.

- Atmosphere: Reactions are typically conducted under inert atmosphere (nitrogen) to prevent oxidation.

- Temperature and Time: Initiation at 0°C followed by stirring at room temperature for extended periods (e.g., 18 hours) ensures complete coupling.

- Purification: Silica gel chromatography using ethyl acetate/petroleum ether eluents is used to isolate the product with high enantiomeric purity.

Industrial Scale Preparation

- Flow Microreactor Systems: Industrial synthesis may utilize continuous flow microreactor technology, which offers enhanced reaction control, improved safety, and scalability compared to batch processes.

- Advantages: Better heat and mass transfer, precise control over reaction parameters, and minimized side products.

Analytical Characterization Supporting Preparation

| Technique | Purpose | Key Observations |

|---|---|---|

| 1H and 13C NMR | Structural confirmation and stereochemistry | Identification of Boc group and methyl ester signals; chiral centers confirmed by splitting patterns |

| Infrared (IR) | Functional group verification | Carbonyl stretches at ~1680 cm⁻¹ (Boc amine) and ~1740 cm⁻¹ (ester) |

| Optical Rotation | Enantiomeric purity assessment | Specific rotation values (e.g., [α]D = +12.4 in CHCl3) confirm stereochemical integrity |

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amino group protection | Boc-Cl, triethylamine, DCM, 0°C | Boc-protected amino acid intermediate |

| 2 | Esterification | Methanol, H2SO4/HCl catalyst, reflux | Methyl ester formation |

| 3 | Amide bond formation | EDC·HCl, HOBt, N2 atmosphere, 0°C to RT, 18 h | Coupling to form amido ester |

| 4 | Purification | Silica gel chromatography (EtOAc/PE) | Pure (R)-Methyl 2-((R)-2-(Boc-amino)propanamido)propanoate |

Research Findings and Notes

- Maintaining stereochemical integrity is critical; chiral starting materials and mild reaction conditions prevent racemization.

- The Boc protecting group ensures stability and selectivity during synthesis.

- Purification techniques such as flash chromatography are essential for isolating high-purity enantiomers.

- Industrial methods are evolving toward continuous flow to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Deprotection: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

Hydrolysis: Water, acids (HCl), or bases (NaOH).

Deprotection: Trifluoroacetic acid (TFA).

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

Deprotection: Yields the free amine.

Substitution: Forms new amide or ester derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

(R)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the incorporation of bioactive functionalities that enhance the therapeutic efficacy of drug candidates. For instance, derivatives of this compound have been explored for their potential in developing treatments for metabolic disorders and cancer therapies due to their ability to modulate biological pathways effectively .

1.2 Peptide Synthesis

The compound is widely utilized in solid-phase peptide synthesis (SPPS), where the tert-butoxycarbonyl (Boc) group acts as a protecting group for amino acids. This protection is vital during the sequential addition of amino acids to form peptides without unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the formation of complex peptides with high purity and yield .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has indicated that alanine derivatives, including this compound, can serve as enzyme inhibitors. These compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, making them valuable tools in understanding enzyme kinetics and mechanisms .

2.2 Structural Biology

The compound's role as a building block in peptide synthesis extends to its use in structural biology studies. By incorporating it into peptides that mimic natural substrates or inhibitors, researchers can elucidate the structural basis of enzyme-substrate interactions. This insight is critical for rational drug design and the development of enzyme inhibitors .

Case Studies

Mecanismo De Acción

The mechanism of action of ®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate involves its role as an intermediate in various biochemical pathways. The compound’s molecular targets include enzymes that catalyze the formation or cleavage of amide and ester bonds. The Boc protecting group provides stability during synthetic processes, allowing for selective reactions at other functional groups.

Comparación Con Compuestos Similares

Similar Compounds

®-Methyl 2-(®-2-amino)propanamido)propanoate: Lacks the Boc protecting group, making it less stable in certain reactions.

(S)-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate: The stereochemistry differs, which can significantly affect its reactivity and interactions in biological systems.

Uniqueness

®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group. These features make it particularly useful in asymmetric synthesis and in the preparation of chiral pharmaceuticals.

Actividad Biológica

(R)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on available research.

- IUPAC Name : this compound

- Molecular Formula : C10H19N2O5

- Molecular Weight : 233.26 g/mol

- CAS Number : 188476-28-0

Synthesis

The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection for amino groups, which allows for selective reactions at other functional sites. The general synthetic route includes:

- Protection of the amine with Boc.

- Formation of the propanoate ester.

- Purification via chromatography.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of the compound exhibit micromolar inhibition against various cancer cell lines by targeting specific proteins involved in mitosis, such as HSET (KIFC1). This inhibition leads to the induction of multipolar spindle formation, which ultimately results in cell death in centrosome-amplified cancer cells .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are crucial for cancer cell survival and proliferation. For instance, high-throughput screening has identified its ability to inhibit HSET with competitive binding characteristics. The estimated half-maximal inhibitory concentration (IC50) values suggest significant potency, with some derivatives achieving low nanomolar range efficacy .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Inhibition of HSET | ~13 μM | |

| Related Thiazole Derivative | Induction of multipolarity in cancer cells | Not specified |

The mechanism by which this compound exerts its effects involves:

- Competitive inhibition at the active site of target proteins.

- Induction of cellular stress responses leading to apoptosis in cancer cells.

The structural modifications, including the Boc group, enhance solubility and stability, facilitating better interaction with target enzymes .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound, and how is it introduced?

The Boc group serves as a temporary protecting group for amines during peptide synthesis, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). It is typically introduced via reaction with tert-butyl chloroformate in the presence of a base like potassium tert-butoxide in THF . Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid), which cleave the Boc group without affecting ester functionalities .

Q. What spectroscopic methods are routinely used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify stereochemistry, rotameric mixtures (observed in as δ 7.40–7.04 ppm for aromatic protons), and functional groups (e.g., Boc methyl signals at δ 1.52–1.26 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass confirmation (e.g., [MNa]⁺ 598.2290 in ) .

- IR Spectroscopy : To identify carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can diastereomeric excess (d.e.) be optimized in Ugi reactions involving this compound?

reports a d.e. of 56% using ethyl acetate/n-hexane chromatography. To improve d.e.:

- Reaction Conditions : Lower temperatures (0°C) reduce epimerization risks .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-Phe-OMe.HCl in ) to bias stereochemical outcomes.

- Chromatography : Optimize solvent polarity (e.g., EtOAc/PE ratios) to resolve diastereomers .

| Method | Yield | d.e. | Reference |

|---|---|---|---|

| Ugi reaction () | 87% | 56% | |

| EDC/HOBT coupling () | 75% | Not reported |

Q. What strategies mitigate rotameric interference in NMR analysis of this compound?

Rotameric mixtures (e.g., δ 4.59–4.40 ppm in ) complicate signal assignment. Solutions include:

- Variable Temperature NMR : Raising the temperature (e.g., 40–60°C) accelerates conformational exchange, coalescing split signals .

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings .

- Deuterated Solvents : CD₃CN or DMSO-d₆ may simplify splitting patterns .

Q. How does the choice of coupling reagents impact the synthesis of Boc-protected intermediates?

uses EDC/HOBT, while employs DCC/DMAP. Key considerations:

- EDC/HOBT : Minimizes racemization but requires strict anhydrous conditions. Yields 75% in .

- DCC/DMAP : Efficient for sterically hindered couplings but generates DCU (dicyclohexylurea) byproducts, necessitating purification .

- Side Reactions : Competing acylation of DMAP or HOBT may occur; monitor via TLC or LC-MS.

Q. What are the implications of stereochemical impurities in this compound for biological studies?

Even minor enantiomeric impurities (e.g., from incomplete chiral resolution) can drastically alter biological activity. To assess purity:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .

- Optical Rotation : Compare [α]D values with literature (e.g., [α]D +12.4 in ) .

- X-ray Crystallography : Definitive confirmation of absolute configuration .

Data Contradiction & Troubleshooting

Q. How should researchers resolve conflicting HRMS and NMR data post-synthesis?

- HRMS Discrepancies : Verify ionization mode (e.g., [M+H]⁺ vs. [MNa]⁺) and calibrate with internal standards .

- NMR Mismatches : Check for solvent impurities (e.g., residual EtOAc in ) or deuterated solvent splitting .

- Cross-Validation : Use complementary techniques (e.g., IR for carbonyl verification) to confirm functional groups .

Q. Why might Boc deprotection yield unexpected byproducts, and how can this be addressed?

Common issues include:

- Acid-Labile Side Chains : Overexposure to TFA can hydrolyze ester groups. Limit deprotection time (e.g., 30 min) .

- Scavengers : Add thiols (e.g., triisopropylsilane) to trap carbocation intermediates and prevent alkylation byproducts .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound?

Q. How can researchers scale up synthesis without compromising stereochemical integrity?

- Batch Size : Maintain low temperatures (<0°C) during coupling to prevent racemization .

- Catalyst Loading : Optimize stoichiometry (e.g., 1.1 eq. EDC in ) to minimize side reactions .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.